

Application Notes and Protocols for Loading Cells with Sodium Ionophore VIII

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for utilizing **Sodium Ionophore VIII** (also known as bis[(12-crown-4)methyl] 2,2-didodecylmalonate) to effectively increase intracellular sodium concentrations in a variety of cell types. This document outlines the mechanism of action, provides experimental protocols, and summarizes key quantitative data to guide researchers in their experimental design.

Introduction

Sodium Ionophore VIII is a lipophilic molecule that facilitates the transport of sodium ions (Na⁺) across biological membranes.[1] By selectively binding to Na⁺, it effectively shuttles these ions into the cytoplasm, leading to a controlled increase in the intracellular sodium concentration.[1] This capability makes it a valuable tool for studying the roles of intracellular sodium in various cellular processes, including signal transduction, ion channel function, and cell viability.

Chemical Properties of **Sodium Ionophore VIII**:



Property	Value
Synonyms	bis[(12-crown-4)methyl] 2,2-didodecylmalonate
Molecular Formula	C45H84O12
Molecular Weight	817.1 g/mol

Mechanism of Action

Sodium Ionophore VIII functions as a carrier ionophore. Its structure contains two crown ether moieties that create a hydrophilic pocket with a high affinity for sodium ions. The exterior of the molecule is hydrophobic, allowing it to readily insert into and traverse the lipid bilayer of cell membranes. The ionophore binds a sodium ion on one side of the membrane, diffuses across, and releases the ion on the other side, thereby increasing the intracellular sodium concentration.

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References

- 1. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
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